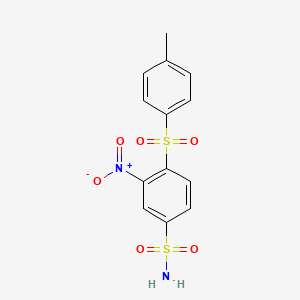
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide is an organic compound that features both sulfonyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with 3-nitrobenzenesulfonamide. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonyl group.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, alcohols, bases like pyridine or triethylamine.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-(4-Methylbenzene-1-sulfonyl)-3-aminobenzene-1-sulfonamide.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Oxidation: 4-(4-Carboxybenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide
Scientific Research Applications
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride:
3-Nitrobenzenesulfonamide: A precursor in the synthesis of various sulfonamide derivatives.
4-Methylbenzenesulfonyl azide:
Uniqueness
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzene-1-sulfonamide is unique due to the presence of both sulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
90352-43-5 |
|---|---|
Molecular Formula |
C13H12N2O6S2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H12N2O6S2/c1-9-2-4-10(5-3-9)22(18,19)13-7-6-11(23(14,20)21)8-12(13)15(16)17/h2-8H,1H3,(H2,14,20,21) |
InChI Key |
DYRFTFBQEPPCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


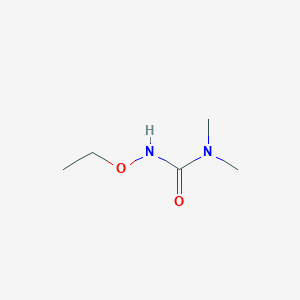
![2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14349439.png)
![2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14349440.png)
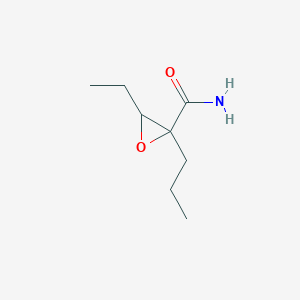
![6-Cyclohexylpyrazolo[1,5-a]pyrimidine](/img/structure/B14349446.png)
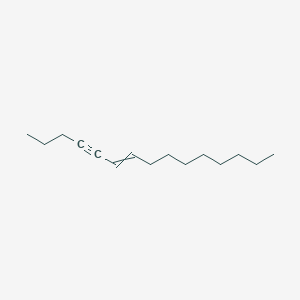
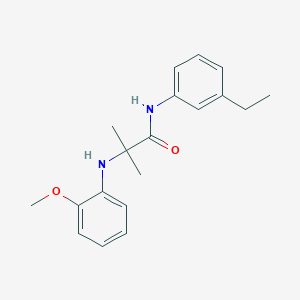
![Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate](/img/structure/B14349460.png)
![4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14349469.png)
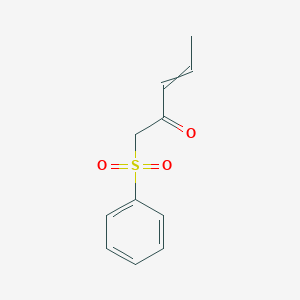
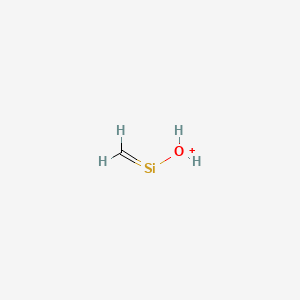
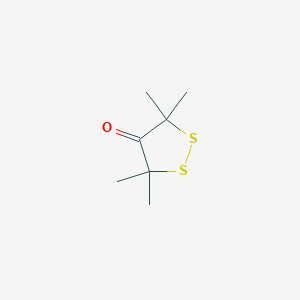
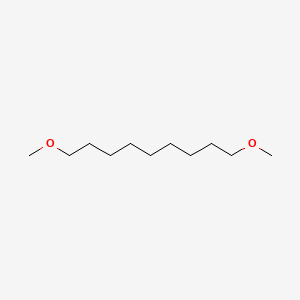
![2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one](/img/structure/B14349497.png)
